2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile
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Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile is a complex organic compound that features a benzimidazole core fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with quinoline-based aldehydes under acidic or basic conditions. The reaction is often facilitated by catalysts such as piperidine or pyridine, and solvents like ethanol or methanol are used to dissolve the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(1H-benzo[d]imidazol-2-yl)-3-(4-chlorophenyl)propanenitrile: Known for its antimicrobial properties.
Uniqueness
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile is unique due to its dual benzimidazole-quinoline structure, which imparts a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(2-phenylquinolin-4-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O/c26-15-19(25-28-21-12-6-7-13-22(21)29-25)24(30)18-14-23(16-8-2-1-3-9-16)27-20-11-5-4-10-17(18)20/h1-14,30H,(H,28,29)/b24-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSJLYCMUNDSX-CLCOLTQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=C(C#N)C4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)/C(=C(\C#N)/C4=NC5=CC=CC=C5N4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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